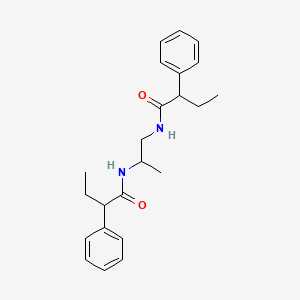![molecular formula C13H15N3O3S2 B4036414 3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4036414.png)
3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic norbornene framework with a thiadiazole moiety
Scientific Research Applications
3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs due to its unique structure and functional groups.
Materials Science: Possible applications in the development of new materials with specific electronic or mechanical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules or materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethylsulfanyl hydrazine with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.
Attachment to the Norbornene Framework: The thiadiazole derivative is then coupled with a norbornene derivative, such as bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, under conditions that promote amide bond formation.
Final Functionalization: The resulting intermediate is further functionalized to introduce the carboxylic acid group, typically through hydrolysis or oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alcohols or amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Ester or amide derivatives.
Mechanism of Action
The mechanism of action of 3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole moiety can participate in hydrogen bonding, while the norbornene framework provides rigidity and spatial orientation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A related compound with a similar norbornene framework but different functional groups.
5-Norbornene-2-carboxaldehyde: Another norbornene derivative with an aldehyde group instead of a carboxylic acid.
5-Norbornene-2-methanol: A norbornene derivative with a hydroxymethyl group.
Uniqueness
3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the combination of the thiadiazole moiety and the norbornene framework, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-2-20-13-16-15-12(21-13)14-10(17)8-6-3-4-7(5-6)9(8)11(18)19/h3-4,6-9H,2,5H2,1H3,(H,18,19)(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCXLAJJRSSVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2C3CC(C2C(=O)O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4036333.png)
![N-[4-(DIMETHYLAMINO)PHENYL]-3-[(2-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE](/img/structure/B4036346.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B4036355.png)
![3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4036357.png)
![ethyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate](/img/structure/B4036365.png)

![N-(1-{1-[(8-fluoro-2-quinolinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4036379.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4036394.png)
![3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4036400.png)
METHANONE](/img/structure/B4036406.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-adamantanecarboxamide](/img/structure/B4036421.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4036423.png)

